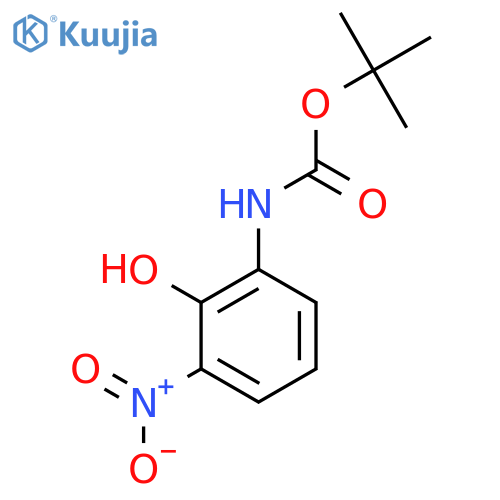Cas no 2353786-45-3 (tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate)

2353786-45-3 structure
商品名:tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate
tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2353786-45-3
- EN300-6900953
- tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate
-
- インチ: 1S/C11H14N2O5/c1-11(2,3)18-10(15)12-7-5-4-6-8(9(7)14)13(16)17/h4-6,14H,1-3H3,(H,12,15)
- InChIKey: LQBVKTYUFGMAPP-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC=C(C=1O)[N+](=O)[O-])=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 254.09027155g/mol
- どういたいしつりょう: 254.09027155g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6900953-0.5g |
tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate |
2353786-45-3 | 95.0% | 0.5g |
$645.0 | 2025-03-12 | |
| Enamine | EN300-6900953-1.0g |
tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate |
2353786-45-3 | 95.0% | 1.0g |
$671.0 | 2025-03-12 | |
| Enamine | EN300-6900953-2.5g |
tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate |
2353786-45-3 | 95.0% | 2.5g |
$1315.0 | 2025-03-12 | |
| Enamine | EN300-6900953-10.0g |
tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate |
2353786-45-3 | 95.0% | 10.0g |
$2884.0 | 2025-03-12 | |
| Enamine | EN300-6900953-5.0g |
tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate |
2353786-45-3 | 95.0% | 5.0g |
$1945.0 | 2025-03-12 | |
| Enamine | EN300-6900953-0.25g |
tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate |
2353786-45-3 | 95.0% | 0.25g |
$617.0 | 2025-03-12 | |
| Enamine | EN300-6900953-0.05g |
tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate |
2353786-45-3 | 95.0% | 0.05g |
$563.0 | 2025-03-12 | |
| Enamine | EN300-6900953-0.1g |
tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate |
2353786-45-3 | 95.0% | 0.1g |
$591.0 | 2025-03-12 |
tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate 関連文献
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
2353786-45-3 (tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate) 関連製品
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
